molecular formula C21H23NO3S2 B2713845 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034604-49-2

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2713845
CAS RN: 2034604-49-2
M. Wt: 401.54
InChI Key: GQWWBHXYTVTYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophene is a heterocyclic compound that consists of a fused benzene and thiophene ring . It’s used in various fields, including medicinal chemistry, due to its diverse biological activities . Sulfonamides are a group of compounds containing a sulfonamide functional group (–S(=O)2–NH2). They are well known for their antimicrobial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Techniques like NMR can provide information about the compound’s chemical environment .

Scientific Research Applications

Ocular Hypotensive Activity

  • Research has identified derivatives of benzo[b]thiophene-2-sulfonamide as potent ocular hypotensive agents, particularly useful in the treatment of glaucoma. The study highlights the synthesis and evaluation of these derivatives, including their potential as topically active inhibitors of ocular carbonic anhydrase (Graham et al., 1989).

Anticancer Properties

  • A study reported the synthesis, structural characterization, and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives. These compounds demonstrated potent cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Novel Organic Structural Units

  • Benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes were investigated for their selective C-C bond activation, producing common organic structural units. This study provides insight into methods for constructing complex organic molecules (Chen et al., 2016).

Antimicrobial Activity

  • Novel thiourea, hydrazine, fused pyrimidine, and anilinobenzoazole derivatives containing sulfonamido moieties were evaluated for their antimicrobial activity. These compounds showed significant potential against various pathogens, suggesting their usefulness in developing new antimicrobial agents (El-Gaby et al., 2002).

Organosulfur Metallic Compounds

  • Research into new sulfonamide-based Schiff base ligands and their coordination with transition metals unveiled compounds with significant antimicrobial and antioxidant activities. These findings may contribute to the development of new drugs with improved efficacy and selectivity (Hassan et al., 2021).

Fluorescence Sensing and Imaging

  • A study on a naphthalene-based sulfonamide Schiff base highlighted its potential as a fluorescence turn-on probe for selective detection of Al3+ ions in aqueous systems. This research indicates the compound's applicability in fluorescence sensing and intracellular imaging (Mondal et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzo[b]thiophene derivatives have been studied for their anticancer effects .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For instance, some benzo[b]thiophene compounds are classified as having acute toxicity and can cause skin and eye irritation .

Future Directions

The future directions for research would depend on the compound’s properties and potential applications. For instance, benzo[b]thiophene derivatives have potential in the development of new anticancer agents .

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S2/c1-21(23,20-13-17-8-4-5-9-19(17)26-20)14-22-27(24,25)18-11-10-15-6-2-3-7-16(15)12-18/h4-5,8-13,22-23H,2-3,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWWBHXYTVTYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)(C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.